molecular formula C39H53N7O7S B1681630 Septide CAS No. 79775-19-2

Septide

Katalognummer B1681630
CAS-Nummer: 79775-19-2
Molekulargewicht: 763.9 g/mol
InChI-Schlüssel: UUZURPUIMYJOIL-JNRWAQIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Septide, also known as (Pyr6,Pro9)-Substance P, is a potent NK1 receptor agonist with a Kd value of 0.55 nM . It has been shown to be an agonist as potent as Substance P in eliciting smooth muscle contraction in several in vitro preparations, while being a poor competitor of labeled Substance P binding .


Synthesis Analysis

Peptides like Septide are often synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a peptide chain that is anchored to a polymeric solid support resin . The carboxyl group on one amino acid reacts with the amino group of another to form a peptide bond .


Molecular Structure Analysis

The molecular structure of peptides like Septide can be analyzed using various techniques such as two-dimensional (2D) NMR techniques . Tools like pyPept can be used to generate atomistic 2D and 3D representations of peptides .


Chemical Reactions Analysis

The chemical reactions involved in peptide synthesis, including the formation of peptide bonds, can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC–MS) . The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like Septide can be analyzed using various techniques. These properties include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .

Wissenschaftliche Forschungsanwendungen

Behavioral Effects of Septide

Septide, a synthetic substance P agonist, demonstrates distinct behavioral effects when administered intrathecally. It evokes intense, compulsive scratching, biting, and licking behaviors in test subjects without affecting responses to noxious thermal or mechanical stimulation. These effects, markedly different from those caused by other substance P agonists, highlight Septide's unique action on specific receptor subtypes (Papir-Kricheli et al., 1987).

Septide and Tachykinin Receptors

Research indicates that Septide may act on a unique site of the neurokinin (NK)1 receptor, distinct from that for substance P. This distinction is evident in functional assays and radioligand binding studies. Such findings suggest Septide's potential as a functional agonist of the NK1 receptor, acting at a specific subsite different from that for substance P, which could be a target for pharmacological intervention (Pradier et al., 1994).

Effects of Septide on Neurotransmitter Release

Septide has been shown to distinctly regulate the N-methyl-D-aspartate (NMDA)-evoked release of dopamine in specific areas of the rat striatum. This suggests that Septide, and potentially other endogenous tachykinins, contribute to the regulation of dopamine release in the striatum. The findings also support the existence of "septide-sensitive" tachykinin receptors in the rat striatum, which could be crucial for understanding neurotransmitter regulation in the brain (Gauchy et al., 1996).

Septide in Gastrointestinal Research

In studies involving the guinea-pig ileum, Septide has been shown to act on unusual tachykinin receptors. Its actions not only include direct effects on smooth muscle tachykinin receptors but also stimulation of a receptor subtype on myenteric neurons, leading to the release of inhibitory substances. This finding is significant for understanding gastrointestinal motility and disorders related to it (Burcher & Stamatakos, 1994).

Safety and Hazards

The safety data sheet (SDS) for Septide provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Zukünftige Richtungen

The development of peptide drugs has become one of the hottest topics in pharmaceutical research. Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies, which have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field .

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZURPUIMYJOIL-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Septide

CAS RN

79775-19-2
Record name Septide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Septide
Reactant of Route 2
Reactant of Route 2
Septide
Reactant of Route 3
Reactant of Route 3
Septide
Reactant of Route 4
Reactant of Route 4
Septide
Reactant of Route 5
Septide
Reactant of Route 6
Septide

Q & A

Q1: What is the primary target of septide?

A1: Septide primarily targets the neurokinin-1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does septide's interaction with the NK1 receptor differ from that of Substance P?

A2: While both septide and substance P activate the NK1 receptor, studies suggest they might interact with distinct subsites or induce different conformational changes within the receptor. This is supported by observations that septide often exhibits greater potency than substance P in certain assays, and its effects are differentially antagonized by NK1 antagonists compared to substance P. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of septide binding to the NK1 receptor?

A3: Septide binding to NK1 receptors can elicit a range of physiological responses depending on the tissue. Observed effects include:

  • Smooth muscle contraction: Septide induces potent contractions in various smooth muscle preparations, including the guinea pig ileum, rat urinary bladder, and rabbit iris sphincter. [, , , , , ]
  • Plasma extravasation: Septide can induce plasma protein extravasation, a hallmark of inflammation, in rat skin. This effect appears to be partially mediated by nitric oxide release. []
  • Cellular signaling: Septide stimulates inositol phosphate production in rat parotid glands and Chinese hamster ovary cells expressing human NK1 receptors. [, , ]

Q4: What is the molecular formula and weight of septide?

A4: Septide ([pGlu6,Pro9]substance P (6-11)), has the molecular formula C35H48N8O9 and a molecular weight of 724.8 g/mol.

Q5: How does the structure of septide compare to that of substance P?

A6: Septide represents the truncated C-terminal fragment (residues 6-11) of substance P, with a pyroglutamic acid (pGlu) residue replacing glutamine at position 6. [, , , , ]

Q6: Have conformational studies been conducted on septide?

A7: Yes, NMR and computational modeling studies suggest that septide predominantly adopts an extended chain conformation in solution, with the proline residue at position 9 imposing some rotational restrictions. [] This is in contrast to senktide, another receptor-selective tachykinin analog, which displays a more ordered structure with a beta-turn. [] These conformational differences might contribute to their selectivity for different tachykinin receptors.

Q7: How do structural modifications of substance P affect its activity at the putative "septide-sensitive" receptor?

A8: Research indicates that specific modifications to substance P, particularly within the C-terminal region, can significantly impact its activity at the proposed "septide-sensitive" receptor. These observations contribute to the ongoing debate regarding NK1 receptor heterogeneity. [, , , , , , ] Key findings include:

  • C-Terminal modifications: Modifications to the C-terminus of substance P often result in compounds that preferentially activate the "septide-sensitive" receptor. [, , ] For example, [Apa9–10]‐SP, where residues 9 and 10 are replaced with a Gly-ψ(CH2-CH2)-Gly linker, displays high potency in the guinea pig ileum, a tissue suggested to express this receptor. []
  • Importance of Leucine at position 10: Substituting the leucine residue at position 10 with other amino acids can profoundly influence the activity profile. For instance, [Gly9-ψ(CH2-CH2)-Leu10]SP acts as a potent NK1 agonist at the classical NK1 receptor, while [Gly9-ψ(CH2-CH2)-Gly10]SP preferentially activates the "septide-sensitive" receptor. [] These findings highlight the critical role of the leucine side chain in determining receptor selectivity.

Q8: What is known about the pharmacokinetic properties of septide?

A8: The provided research articles primarily focus on the in vitro pharmacology of septide, and detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. Further in vivo studies are required to fully elucidate the pharmacokinetic profile of septide.

Q9: Has septide been investigated in in vivo models of disease?

A10: While in vivo data on septide is limited within the provided papers, one study explored its effect on osteoarthritis (OA) progression in a mouse model. [] The study found that septide administration ameliorated OA progression, potentially by preventing subchondral bone sclerosis. [] These findings suggest a possible therapeutic application for septide in OA, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.